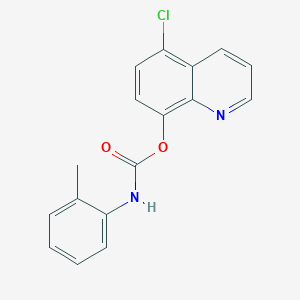

5-Chloroquinolin-8-yl o-tolylcarbamate

Description

Historical Context and Evolution of Quinoline (B57606) Derivatives in Pharmaceutical Sciences

The story of quinoline in medicine is inextricably linked to the fight against malaria. The first significant quinoline-based therapeutic was quinine (B1679958), an alkaloid isolated from the bark of the Cinchona tree in 1820. mmv.org For centuries, the bark itself was the primary treatment for intermittent fevers, a hallmark of malaria. mmv.org The isolation of quinine marked a pivotal moment, providing a purified and more reliable treatment. mmv.org

The success of quinine spurred chemists to develop synthetic alternatives, leading to the creation of a vast array of quinoline derivatives. A significant breakthrough came in 1934 with the synthesis of chloroquine (B1663885), a 4-aminoquinoline (B48711) derivative that proved highly effective and became a cornerstone of malaria treatment for decades. mmv.org The journey of quinoline derivatives continued with the development of nalidixic acid in 1962, a by-product of chloroquine synthesis, which, despite being a 1,8-naphthyridine, paved the way for the development of quinolone antibiotics. nih.govoup.comresearchgate.net The subsequent introduction of a fluorine atom at the C6-position led to the fluoroquinolones, such as norfloxacin, ciprofloxacin (B1669076), and levofloxacin, which exhibit a broad spectrum of antibacterial activity. nih.govinfectweb.com

Beyond infectious diseases, the quinoline scaffold has demonstrated remarkable versatility, with derivatives being investigated and developed for a wide range of therapeutic applications, including cancer, inflammation, and neurodegenerative diseases. rsc.orgbiointerfaceresearch.comnih.gov

Structural and Functional Significance of the Quinoline Nucleus in Bioactive Molecules

The quinoline nucleus is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. britannica.com This unique structure confers upon it a set of physicochemical properties that are highly advantageous for a bioactive molecule. The fused ring system is relatively planar, which can facilitate intercalation into DNA or binding to flat receptor surfaces. rsc.org

The nitrogen atom in the pyridine ring introduces a site for hydrogen bonding and can act as a proton acceptor, influencing the molecule's solubility and ability to interact with biological targets. britannica.com The aromatic nature of the quinoline ring system allows for π-π stacking interactions, which are crucial for binding to many enzymes and receptors. acs.org

Furthermore, the quinoline scaffold is readily amenable to chemical modification at various positions, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties. biointerfaceresearch.com This "privileged scaffold" can be decorated with a wide variety of functional groups, leading to a diverse array of biological activities. rsc.orgnih.govresearchgate.net Quinoline derivatives have been shown to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antimalarial, anticancer, anti-inflammatory, and anticonvulsant activities. biointerfaceresearch.comnih.govtandfonline.com

The Carbamate (B1207046) Moiety as a Pharmacophore in Drug Design and Development

The carbamate group (-OC(O)NR2) is a key structural feature in a number of successful therapeutic agents. nih.gov Its utility in drug design stems from its unique chemical and physical properties. The carbamate moiety is relatively stable to chemical and enzymatic hydrolysis, which can improve the metabolic stability and duration of action of a drug. nih.govsrce.hr

One of the most well-known applications of the carbamate group is as an inhibitor of cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). researchgate.net By forming a carbamoylated intermediate with the serine residue in the active site of the enzyme, carbamates can act as "pseudo-irreversible" inhibitors, leading to a prolonged increase in acetylcholine levels. researchgate.netresearchgate.net This mechanism is the basis for the use of carbamate drugs like rivastigmine (B141) in the treatment of Alzheimer's disease. researchgate.nettandfonline.com

Overview of 5-Chloroquinolin-8-yl Carbamates as a Focus Area in Contemporary Chemical Biology Research

The synthesis and biological evaluation of 5-chloroquinolin-8-yl carbamates and related compounds represent a focused area of research aimed at exploring new therapeutic opportunities. The 5-chloroquinolin-8-ol (cloxyquin) core itself has demonstrated notable in vitro activity against Mycobacterium tuberculosis. nih.gov This halogenated 8-hydroxyquinoline (B1678124) is known to possess antibacterial, antifungal, and antiprotozoal properties. nih.gov

Research into derivatives of the 5-chloro-8-hydroxyquinoline (B194070) scaffold has explored their potential as anticancer agents. nih.gov Furthermore, quinoline-5,8-quinones have been investigated as inhibitors of Cdc25B protein phosphatase, a key regulator of cell proliferation, making it an attractive target for cancer therapy. nih.gov The incorporation of a carbamate moiety at the 8-position of the 5-chloroquinoline (B16772) scaffold is a rational design strategy to potentially modulate the biological activity and pharmacokinetic properties of the parent molecule. This approach allows for the exploration of new chemical space and the potential discovery of novel compounds with improved therapeutic profiles.

Properties

CAS No. |

21617-00-5 |

|---|---|

Molecular Formula |

C17H13ClN2O2 |

Molecular Weight |

312.7 g/mol |

IUPAC Name |

(5-chloroquinolin-8-yl) N-(2-methylphenyl)carbamate |

InChI |

InChI=1S/C17H13ClN2O2/c1-11-5-2-3-7-14(11)20-17(21)22-15-9-8-13(18)12-6-4-10-19-16(12)15/h2-10H,1H3,(H,20,21) |

InChI Key |

RSWXUTKQPKETAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloroquinolin 8 Yl O Tolylcarbamate and Diverse Analogues

Strategic Synthesis of 5-Chloro-8-hydroxyquinoline (B194070) Precursors

The foundational step in the synthesis of the target carbamate (B1207046) is the preparation of 5-chloro-8-hydroxyquinoline. This involves carefully controlled reactions to introduce the chloro and hydroxyl groups at the desired positions of the quinoline (B57606) ring.

Chemo- and Regioselective Halogenation and Hydroxylation Approaches to the Quinoline Core

The introduction of a chlorine atom at the C5 position of the quinoline ring is a critical step that requires high regioselectivity. Traditional methods often involve the direct chlorination of 8-hydroxyquinoline (B1678124). However, these reactions can lead to a mixture of products, including the undesired 5,7-dichloro-8-hydroxyquinoline. patsnap.com To overcome this, modern synthetic approaches focus on more controlled and selective methods.

One effective strategy involves the use of N-chlorosuccinimide (NCS) under acidic conditions for the chlorination of 2-alkyl-8-hydroxyquinolines, which can afford the corresponding 5-chloro derivatives in good yields. mdpi.com Another advanced, metal-free protocol utilizes trihaloisocyanuric acid as an inexpensive and atom-economical halogen source for the C5-halogenation of a range of 8-substituted quinoline derivatives. researchgate.netrsc.org This method proceeds at room temperature with high regioselectivity, offering an economical and environmentally friendly route to these key intermediates. researchgate.netrsc.org Iron(III)-catalyzed halogenation of 8-amidoquinolines in water has also been developed as a simple and mild protocol, providing 5-halogenated products in excellent yields. nih.gov

The synthesis of the 8-hydroxyquinoline core itself can be achieved through classic reactions like the Skraup or Friedlander synthesis. The Skraup synthesis involves the reaction of a substituted aromatic amine with an α,β-unsaturated aldehyde, while the Friedlander synthesis utilizes the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a suitable aldehyde or ketone. rroij.com A common route to 5-chloro-8-hydroxyquinoline involves the reaction of 2-amino-4-chlorophenol (B47367) with acrolein diethyl acetal (B89532) in the presence of hydrochloric acid. chemicalbook.com

Derivatization Strategies for 8-Hydroxyquinoline and Related Structures

Once the 8-hydroxyquinoline core is synthesized, further derivatization can be employed to introduce various functional groups and build molecular complexity. The hydroxyl group at the 8-position is a key handle for such modifications. For instance, it can be protected prior to subsequent reactions, such as Suzuki cross-coupling to introduce aryl groups at the 5-position. scispace.com The benzyl (B1604629) group is a commonly used protecting group for this purpose. rroij.comscispace.com

Derivatization can also involve reactions at other positions of the quinoline ring. For example, the Mannich reaction has been used to synthesize hybrids of 5-chloro-8-hydroxyquinoline with other bioactive molecules like ciprofloxacin (B1669076). nih.gov Furthermore, multi-step sequences involving protection, functionalization, and deprotection steps allow for the synthesis of a wide array of 8-hydroxyquinoline derivatives with diverse substitution patterns. mdpi.com

Carbamate Bond Formation Techniques for 5-Chloroquinolin-8-yl Systems

The formation of the carbamate linkage is the final key step in the synthesis of 5-chloroquinolin-8-yl o-tolylcarbamate. This transformation typically involves the reaction of the hydroxyl group of 5-chloro-8-hydroxyquinoline with an appropriate isocyanate or carbamoyl (B1232498) chloride.

Direct Coupling of Isocyanates with 8-Hydroxyquinolines

The most direct method for forming the carbamate bond is the reaction of 5-chloro-8-hydroxyquinoline with o-tolyl isocyanate. This reaction is typically carried out in an inert solvent and may be facilitated by a base or a catalyst. The nucleophilic hydroxyl group of the quinoline attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the carbamate. This approach is widely used for the synthesis of various carbamate derivatives of 8-hydroxyquinolines. mdpi.comrroij.com

An alternative to using isocyanates is the use of carbamoyl chlorides. This method involves the in situ formation of N-substituted carbamoyl chlorides, which then react with the phenol (B47542) to form the O-aryl carbamate. organic-chemistry.org This one-pot procedure offers an efficient route to a variety of carbamate compounds. organic-chemistry.org

Utilization of Modified Reaction Conditions for Optimized Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired carbamate product. This can involve the careful selection of solvents, temperature, and catalysts. For instance, the use of a Lewis acid catalyst, such as zinc chloride, has been shown to effectively promote the synthesis of carbamates from carbamoyl chlorides and alcohols. researchgate.net Systematic studies have demonstrated that the concentration of the catalyst can significantly impact the reaction yield, with an optimal loading leading to excellent product formation. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of 8-hydroxyquinoline derivatives. mdpi.com Additionally, the choice of base in the reaction can influence the outcome. For example, in the synthesis of flavonoid carbamate derivatives, potassium carbonate is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate that readily reacts with the carbamoyl chloride. nih.gov

Multi-Step Synthetic Protocols for Complex 5-Chloroquinolin-8-yl Carbamate Hybrids

The synthesis of more complex hybrids of 5-chloroquinolin-8-yl carbamates often requires multi-step protocols. These strategies involve the initial synthesis of a functionalized 5-chloro-8-hydroxyquinoline precursor, followed by the carbamate bond formation and subsequent elaboration of other parts of the molecule.

For example, a bifunctional glycine-type precursor substituted with 5-chloro-8-hydroxyquinoline has been synthesized and transformed into hybrids with amino acid and amine features. nih.gov This involved amidation reactions and subsequent cycloaddition reactions to build molecular complexity. nih.gov Another approach involves the "click" assembly of glycoconjugates, where sugar derivatives are linked to the 8-hydroxyquinoline scaffold to enhance bioavailability and solubility. mdpi.com These multi-step sequences allow for the creation of a diverse library of hybrid molecules with potentially novel biological activities.

Chromatographic and Spectroscopic Elucidation of Compound Structures

Following synthesis, the purification and structural confirmation of this compound are essential. Chromatographic and spectroscopic techniques provide the necessary tools for this elucidation, offering detailed insights beyond basic identification data.

Chromatographic Purification: Column chromatography is the standard method for the purification of the crude product. chemicalbook.comnih.gov A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. chemicalbook.com The polarity of the eluent is optimized to effectively separate the desired carbamate product from unreacted starting materials and byproducts. The progress of the purification is monitored by thin-layer chromatography (TLC). nih.gov High-performance liquid chromatography (HPLC) can be employed to confirm the final purity of the compound, often exceeding 95%. nih.govnih.gov

Spectroscopic Analysis: Detailed structural characterization is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. The spectra reveal distinct signals for the quinoline, tolyl, and carbamate moieties. Concentration-dependent chemical shift changes in quinoline derivatives have been noted, attributable to π-π stacking interactions between the heterocyclic ring systems. uncw.eduuncw.edu

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Quinoline H-2 | ~8.9 | Doublet of doublets | |

| Quinoline H-3 | ~7.6 | Doublet of doublets | |

| Quinoline H-4 | ~8.5 | Doublet of doublets | |

| Quinoline H-6 | ~7.7 | Doublet | |

| Quinoline H-7 | ~7.5 | Doublet | |

| Carbamate N-H | ~8.0-9.0 | Singlet (broad) | Chemical shift can vary with solvent and concentration. |

| o-Tolyl Ar-H | ~7.1-7.4 | Multiplet | Four protons on the tolyl ring. |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbamate C=O | ~152-154 | Carbonyl carbon of the carbamate group. |

| Quinoline C-2 | ~150 | |

| Quinoline C-3 | ~122 | |

| Quinoline C-4 | ~136 | |

| Quinoline C-4a | ~140 | |

| Quinoline C-5 | ~128 | Carbon bearing the chlorine atom. |

| Quinoline C-6 | ~127 | |

| Quinoline C-7 | ~118 | |

| Quinoline C-8 | ~145 | Carbon attached to the carbamate oxygen. |

| Quinoline C-8a | ~149 | |

| o-Tolyl C-ipso | ~135 | Carbon attached to the carbamate nitrogen. |

| o-Tolyl C-ortho | ~130 | Carbon bearing the methyl group. |

| o-Tolyl Ar-C | ~125-130 | Remaining aromatic carbons. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The carbamate group has several characteristic absorption bands. oup.comoup.com The carbonyl (C=O) absorption for N-H containing carbamates is known to shift to higher frequencies when transitioning from a solid (hydrogen-bonded) to a liquid phase. oup.comoup.com

Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200-3400 | Amide N-H stretching vibration. |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H stretching. |

| C-H Stretch (Aliphatic) | 2850-3000 | Methyl group C-H stretching. |

| C=O Stretch | 1700-1730 | Carbamate carbonyl stretching, a key characteristic peak. oup.com |

| C=N, C=C Stretch | 1500-1600 | Aromatic ring stretching vibrations. |

| C-O Stretch | 1200-1250 | Carbamate C-O stretching. |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Using techniques like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ can be accurately determined. nih.govsigmaaldrich.com The fragmentation pattern of quinoline derivatives is often characterized by the cleavage of substituent groups and rupture of the heterocyclic rings. mcmaster.canih.gov

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| [M+H]⁺ | [C₁₇H₁₃ClN₂O₂ + H]⁺ | Molecular ion peak. |

| [M - C₇H₇NCO]⁺ | [C₁₀H₆ClNO]⁺ | Loss of the o-tolyl isocyanate moiety, resulting in the 5-chloro-8-hydroxyquinoline fragment. |

| [M - C₁₀H₅ClN]⁺ | [C₇H₇NHCOO]⁺ | Cleavage resulting in the tolylcarbamate fragment. |

| [C₇H₇NH₂]⁺ | Fragment corresponding to o-toluidine. |

Mechanistic Insights into the Biological Activities of 5 Chloroquinolin 8 Yl O Tolylcarbamate Analogues

Anti-infective Modalities and Target Pathways

The quinoline (B57606) ring system is a well-established pharmacophore, forming the backbone of numerous therapeutic agents. The addition of a chlorine atom at the C-5 position and a carbamate (B1207046) group at the C-8 position can significantly modulate the biological activity, leading to a range of anti-infective modalities.

Analogues of 5-Chloroquinolin-8-yl o-tolylcarbamate have been investigated for their efficacy against a variety of pathogenic bacteria and fungi. The core 5-chloro-8-hydroxyquinoline (B194070) structure is a key contributor to this activity.

The fight against Mycobacterium tuberculosis (Mtb) requires novel agents that can overcome existing drug resistance. Analogues of this compound, particularly its immediate precursor 5-chloroquinolin-8-ol (cloxyquin), have shown significant promise.

Cloxyquin has demonstrated potent antituberculosis activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/mL against various clinical isolates of M. tuberculosis. nih.gov Notably, its efficacy extends to multidrug-resistant (MDR) strains, suggesting a mechanism of action distinct from first-line drugs like isoniazid (B1672263) and rifampin. nih.gov The MIC₅₀ and MIC₉₀—the concentrations required to inhibit 50% and 90% of isolates, respectively—were found to be 0.125 µg/mL and 0.25 µg/mL. nih.gov

The proposed mechanism for the antitubercular action of 8-hydroxyquinolines like cloxyquin centers on their ability to chelate metal ions, particularly iron. nih.gov Iron is an essential nutrient for bacterial survival and replication. By sequestering iron from the mycobacterium, the compound disrupts critical metabolic processes. The antimicrobial action may be a property of the metal-compound complex itself, rather than the free compound. nih.gov Furthermore, some studies on related carbamate derivatives have identified potent in vitro activity against Mtb strains, indicating that the carbamate moiety can also be a key feature for antitubercular efficacy. nih.gov

Table 1: In Vitro Antitubercular Activity of Cloxyquin

| Strain | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|---|

| M. tuberculosis (clinical) | 150 | 0.062 - 0.25 | 0.125 | 0.25 |

| M. tuberculosis (standard) | 9 | 0.062 - 0.25 | 0.125 | 0.25 |

Data sourced from Antimicrobial Agents and Chemotherapy. nih.gov

Beyond tuberculosis, quinoline analogues exhibit broad-spectrum antibacterial activity. The hybridization of the 5-chloro-8-hydroxyquinoline scaffold with other known antibacterial agents, such as ciprofloxacin (B1669076), has yielded potent hybrid molecules. nih.gov A hybrid formed via a Mannich reaction between 5-chloro-8-hydroxyquinoline and ciprofloxacin showed promising activity against both Gram-positive (Staphylococcus epidermidis, S. aureus) and Gram-negative bacterial strains. nih.gov

Similarly, metal complexes of 8-aminoquinoline-uracil conjugates have demonstrated antimicrobial activities, particularly against Gram-negative bacteria like Plesiomonas shigelloides and Shigella dysenteriae. nih.gov This suggests that the core quinoline structure can be effectively modified to target a wide range of bacteria. The antibacterial action of halogenated 8-hydroxyquinolines is often attributed to the formation of metal complexes that interfere with bacterial metabolism. nih.gov

The antifungal potential of 8-hydroxyquinoline (B1678124) derivatives is well-documented. nih.govmdpi.com Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a close analogue, has demonstrated significant antifungal activity against Phaeomoniella chlamydospora and Phaeoacremonium aleophilum, the fungal pathogens responsible for esca disease in grapevines. mdpi.com When incorporated into fibrous materials, Clioquinol created large zones of inhibition (36.7 to 45.0 mm), indicating potent fungicidal or fungistatic effects. mdpi.com The proposed mechanism involves damage to the fungal cell wall, leading to cell death. mdpi.com

Other studies have evaluated 8-hydroxyquinoline-triazole derivatives against various Candida species. While these specific hybrids showed relatively low activity compared to the standard drug fluconazole, it highlights the ongoing exploration of this scaffold for antifungal drug development. nih.gov

Table 2: Antifungal Activity of Clioquinol-Containing Materials

| Fungal Species | Material | Zone of Inhibition (mm) |

|---|---|---|

| P. chlamydospora | PVP,CQinPHB | 44.2 ± 1.1 |

| P. chlamydospora | PVP,CQonPHB | 45.0 ± 1.3 |

| P. aleophilum | PVP,CQinPHB | 36.7 ± 1.9 |

| P. aleophilum | PVP,CQonPHB | 41.2 ± 3.0 |

Data sourced from Molecules. mdpi.com

Quinoline derivatives are cornerstones of antimalarial therapy. The mechanism of well-known quinolines like chloroquine (B1663885) involves accumulating in the parasite's acidic food vacuole. There, it interferes with the detoxification of heme, a byproduct of hemoglobin digestion. The parasite normally polymerizes toxic heme into non-toxic hemozoin, and chloroquine caps (B75204) this growing polymer, leading to a buildup of toxic heme that kills the parasite.

Research into 8-aminoquinoline (B160924) derivatives, which are structurally related to the core of this compound, reveals potent activity against Plasmodium falciparum. nih.gov Studies on 5-aryl-8-aminoquinolines showed they were more active against chloroquine-resistant clones than sensitive ones. nih.govresearchgate.net This suggests a mechanism that can circumvent common resistance pathways. The antimalarial activity of 8-aminoquinolines may also stem from their metabolites, which can generate oxidative stress within erythrocytes. researchgate.net The introduction of substituents at the C-5 position of the quinoline ring has been a key strategy to enhance metabolic stability while retaining antimalarial activity. researchgate.net Metal complexes of 8-aminoquinoline derivatives have also been tested, showing fair antimalarial activity with IC₅₀ values between 100-1000 µg/mL against chloroquine-resistant P. falciparum. nih.gov

The antiviral properties of quinoline derivatives are a rapidly expanding area of research. nih.gov Analogues have shown broad-spectrum activity against a diverse range of viruses, including coronaviruses, influenza, and HIV. malariaworld.orgresearchgate.net

Several quinoline antimalarials, including chloroquine, hydroxychloroquine, and amodiaquine, exhibit potent anti-coronavirus activity in vitro, with EC₅₀ values in the low micromolar range (0.12-12 µM). malariaworld.org The primary mechanism is thought to be interference with the viral entry process at a stage after the virus attaches to the cell. malariaworld.org For SARS-CoV-2, chloroquine has been shown to inhibit viral RNA synthesis and disrupt the autophagy pathway, which the virus can exploit for replication. malariaworld.org

Furthermore, substituted quinoline derivatives have been synthesized and tested against Influenza A virus (IAV). Several compounds containing piperazine (B1678402) moieties attached to a quinoline scaffold showed potent anti-IAV activity, with IC₅₀ values as low as 0.88 µM. nih.gov Preliminary mechanistic studies for these compounds point towards the inhibition of viral RNA transcription and replication. nih.gov This body of evidence strongly supports the potential of the quinoline scaffold, as found in this compound, as a platform for developing novel antiviral agents. nih.gov

Table 3: Antiviral Activity of Selected Quinoline Analogues

| Compound/Analogue | Virus | Activity Metric | Value | Proposed Mechanism |

|---|---|---|---|---|

| Chloroquine | HCoV-229E, HCoV-OC43, SARS-CoV-1, SARS-CoV-2 | EC₅₀ | 0.12 - 12 µM | Interferes with viral entry; Inhibits autophagy |

| Compound 9b (piperazine derivative) | Influenza A Virus | IC₅₀ | 0.88 - 6.33 µM | Inhibition of viral RNA transcription/replication |

Data sourced from Antiviral Research malariaworld.org and Bioorganic & Medicinal Chemistry Letters nih.gov.

Quorum Sensing Inhibition and Biofilm Eradication Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, in response to population density. nih.govnih.gov This signaling is mediated by small, diffusible molecules called autoinducers (AIs). nih.gov Disrupting this communication, a strategy known as quorum quenching, is a promising approach to combat bacterial pathogenicity and the formation of biofilms, which are structured communities of bacteria that exhibit high resistance to conventional antibiotics. nih.govnih.gov

Anticancer and Antiproliferative Potentials

Quinoline derivatives are recognized for their potential as anticancer agents, with various analogues demonstrating cytotoxic effects against a range of human cancer cell lines. nih.gov The mechanism of action is often attributed to the inhibition of critical cellular pathways, such as those involving receptor tyrosine kinases or enzymes essential for cell proliferation. nih.gov For example, certain quinoline derivatives have shown potent cytotoxic activity against cell lines like HePG-2 (liver carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov

While specific cytotoxic data for this compound is not extensively documented, studies on related 8-hydroxyquinoline (quinolin-8-ol) structures provide insight into the potential of this scaffold. For instance, styrylquinoline derivatives containing an 8-hydroxy group have exhibited moderate anticancer activity against HCT 116 cells. nih.gov The substitution pattern on the quinoline ring is crucial; for example, a chloro group at the C5 position, as seen in cloxyquin (5-chloroquinolin-8-ol), is a common feature in biologically active quinolines. nih.gov The addition of a carbamate moiety at the C8 position introduces further structural diversity that could modulate cytotoxic potency and selectivity, but detailed screening results for such analogues are not widely reported.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying cancer cells with necessary oxygen and nutrients. nih.gov The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Some quinoline derivatives have been identified as potential anti-angiogenic agents. For instance, 2-formyl-8-hydroxy-quinolinium chloride was found to inhibit the growth of human umbilical vein endothelial cells (HUVECs) in vitro and demonstrated anti-angiogenic activity in a hepatocarcinogenesis model. nih.gov

One of the key targets for anti-angiogenic therapy is Methionine Aminopeptidase 2 (MetAP2), a metalloprotease that removes the N-terminal methionine from nascent proteins. The inhibition of MetAP2 can induce G1 cell cycle arrest and has been shown to suppress endothelial cell proliferation, thereby inhibiting angiogenesis. Several MetAP2 inhibitors have been developed, including compounds containing a carbamate functional group. While specific investigations into the MetAP2 inhibitory activity of this compound are not detailed in available literature, this molecular target remains a relevant area of exploration for quinoline-based carbamates due to the established role of MetAP2 in angiogenesis.

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular processes, including inflammation, metabolism, and cell survival. Its role in cancer is complex, as it can have both tumor-suppressive and oncogenic functions depending on the context. Modulation of SIRT1 activity is being explored as a therapeutic strategy. There is currently a lack of specific data linking this compound or its direct analogues to the modulation of SIRT1 activity.

Anti-angiogenic Activity and Underlying Molecular Mechanisms

Neuroprotective and Anti-inflammatory Investigations

Recent research has highlighted the potential of quinoline-O-carbamate analogues in the context of neurodegenerative diseases and inflammation. These conditions often involve complex pathological cascades, including neuronal cell death and chronic inflammatory responses mediated by immune cells like microglia.

Studies on a series of quinoline-O-carbamate derivatives have demonstrated their potential as neuroprotective agents. Specifically, analogues with a carbamate fragment at the 8-position of the quinoline ring showed significant protective effects against Aβ₂₅₋₃₅-induced injury in PC12 cells, a common in vitro model for studying Alzheimer's disease-related neurotoxicity. This suggests that the quinolin-8-yl carbamate scaffold could interfere with amyloid-beta-induced apoptotic pathways.

Furthermore, the anti-inflammatory properties of these analogues have been investigated. In lipopolysaccharide (LPS)-activated microglial cells, certain quinoline-O-carbamate compounds were found to significantly decrease the production of pro-inflammatory mediators. Another related analogue, 8-(tosylamino)quinoline, was shown to inhibit macrophage-mediated inflammation by suppressing the NF-κB signaling pathway, a central regulator of inflammatory gene expression. nih.gov This compound effectively reduced the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE₂). nih.gov It also suppressed the expression of genes for iNOS, COX-2, IL-1β, and IL-6. nih.gov

The data below summarizes the inhibitory effects of a representative quinoline-O-carbamate analogue on the production of inflammatory mediators in LPS-stimulated cells.

Table 1: Anti-inflammatory Activity of a Quinoline-O-Carbamate Analogue This table is representative of data found for quinoline-O-carbamate analogues in scientific literature and is for illustrative purposes.

| Inflammatory Mediator | Inhibition | Cell Type |

| Nitric Oxide (NO) | Significant Decrease | Microglia |

| Interleukin-6 (IL-6) | Significant Decrease | Microglia |

| Interleukin-1β (IL-1β) | Significant Decrease | Microglia |

| TNF-α | Significant Decrease | Macrophages |

| PGE₂ | Significant Decrease | Macrophages |

These findings suggest that the mechanism of action for the anti-inflammatory and neuroprotective effects of quinolin-8-yl carbamate analogues likely involves the modulation of key signaling pathways that control inflammation and cell survival. The ability to suppress the production of multiple pro-inflammatory cytokines and mediators indicates a potential to mitigate the chronic neuroinflammation associated with neurodegenerative disorders.

Cholinesterase Inhibition Kinetics and Specificity (AChE/BuChE)

Analogues of this compound, specifically quinoline-O-carbamate derivatives, have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of cholinergic neurotransmission. The inhibitory activity of these compounds is significantly influenced by the placement of the carbamate group on the quinoline scaffold. nih.gov

Studies on a series of quinoline-O-carbamate derivatives have revealed distinct structure-activity relationships. For instance, compounds with the carbamate moiety at the 8-position of the quinoline ring demonstrated potent and selective inhibition of AChE. nih.gov One such compound, with a dimethylcarbamoyl fragment at this position, exhibited a good inhibitory potency against eeAChE with an IC50 value of 6.5 µM. nih.gov

Conversely, when the carbamate group is located at the 5-position, the analogues tend to act as dual inhibitors of both AChE and BuChE. nih.gov A notable example from this series displayed excellent dual inhibitory activity with IC50 values of 1.3 µM for eeAChE and 0.81 µM for eqBuChE. nih.gov Kinetic analyses of these inhibitory actions, such as those performed on the representative compound 3f , have shown a mixed-type inhibition mechanism for AChE. nih.gov Lineweaver-Burk plots indicated that increasing concentrations of the inhibitor led to both an increase in the slope (decrease in Vmax) and the y-intercept (increase in Km), with a determined inhibition constant (Ki) of 1.73 µM for compound 3f . nih.gov

Carbamate inhibitors, in general, function as pseudo-irreversible inhibitors of cholinesterases. They form a carbamoylated enzyme complex with the serine residue in the catalytic triad (B1167595) of the enzyme, which is more stable than the acetylated enzyme, thus leading to a prolonged inhibition. nih.govnih.gov The specific nature of the non-carbamate part of the molecule, in this case the substituted quinoline, plays a crucial role in determining the binding dynamics and selectivity towards either AChE or BuChE. nih.gov

| Compound Analogue | Carbamate Position | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|---|---|

| Analogue with dimethylcarbamoyl at position 8 | 8 | eeAChE | 6.5 | Not specified | Not specified |

| Compound 3f (analogue with carbamate at position 5) | 5 | eeAChE | 1.3 | Mixed | 1.73 |

| Compound 3f (analogue with carbamate at position 5) | 5 | eqBuChE | 0.81 | Not specified | Not specified |

Antioxidant Properties and Radical Scavenging Mechanisms

Quinoline derivatives, including those structurally related to this compound, have demonstrated significant antioxidant properties. The antioxidant capacity of these molecules is often attributed to the quinoline nucleus itself and the nature of its substituents. researchgate.net The primary mechanisms by which these compounds exert their antioxidant effects are through hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET).

The radical scavenging activity of quinoline derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. researchgate.netnih.gov For instance, a series of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives showed radical scavenging activity ranging from 84.65% to 92.96%. researchgate.net In another study, novel 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones displayed promising DPPH radical scavenging activity, with some compounds achieving 70.6% to 73.5% scavenging at a concentration of 10 µM. mdpi.com

The presence of hydroxyl groups on the quinoline ring or its substituents can significantly enhance antioxidant activity. researchgate.net This is because the phenolic hydroxyl groups can readily donate a hydrogen atom to free radicals, thereby neutralizing them. researchgate.net The resulting radical form of the antioxidant molecule is stabilized by electron delocalization across the aromatic system. researchgate.net

Furthermore, certain 8-hydroxyquinoline derivatives have been shown to possess potent antioxidant activity, with a 5-amino-8-hydroxyquinoline analogue exhibiting an IC50 value of 8.70 µM in the DPPH assay, which was more potent than the α-tocopherol positive control (IC50 = 13.47 µM). nih.gov This highlights the potential for designing highly effective antioxidant agents by strategic substitution on the quinoline scaffold.

Anti-inflammatory Pathways and Cytokine Modulation

Analogues of this compound have shown promise as anti-inflammatory agents by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines. The nuclear factor-kappa B (NF-κB) pathway is a primary target for many anti-inflammatory compounds, as it controls the expression of numerous genes involved in inflammation. nih.gov

Quinoline derivatives have been identified as inhibitors of the NF-κB signaling cascade. nih.govnih.gov For example, a novel quinoline molecule, referred to as Q3, was found to inhibit TNF-α-induced NF-κB activation and the subsequent transcription of NF-κB target genes. nih.gov This inhibition appears to occur through interference with the DNA-binding activity of the p65/NF-κB transcription factor. nih.gov

In addition to the NF-κB pathway, quinoline-O-carbamate analogues have demonstrated the ability to suppress the production of pro-inflammatory cytokines. The representative compound 3f , a potent dual cholinesterase inhibitor, also displayed significant anti-inflammatory properties by decreasing the production of interleukin-6 (IL-6), interleukin-1β (IL-1β), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated inflammatory models. nih.gov Similarly, other quinoline alkaloids have been shown to significantly suppress the gene expression and secretion of pro-inflammatory cytokines IL-1β and IL-6 in macrophages. nih.gov

The inhibition of these inflammatory mediators suggests that these compounds could be beneficial in conditions characterized by chronic inflammation. The multifaceted activity of these quinoline derivatives, combining cholinesterase inhibition with anti-inflammatory effects, makes them particularly interesting candidates for neurodegenerative diseases where both cholinergic deficits and neuroinflammation play a significant role. nih.govnih.gov

Enzyme Inhibition Studies in Other Biological Contexts

The therapeutic potential of this compound analogues extends beyond their effects on cholinesterases and inflammatory pathways. Research has revealed their inhibitory activity against a range of other enzymes implicated in various disease states.

Inhibition of Carbohydrate-Digesting Enzymes (α-glucosidase, α-amylase)

A key strategy in the management of type 2 diabetes is the inhibition of carbohydrate-digesting enzymes, such as α-glucosidase and α-amylase, to control postprandial hyperglycemia. researchgate.netnih.gov Quinoline derivatives have emerged as a promising class of inhibitors for these enzymes. researchgate.netnih.gov

Numerous studies have demonstrated the potent α-glucosidase inhibitory activity of various quinoline-based compounds. For instance, a series of quinoline–1,3,4-oxadiazole conjugates exhibited low micromolar inhibition of α-glucosidase, with IC50 values ranging from 15.85 to 63.59 µM. nih.gov Kinetic studies of these hybrids revealed a non-competitive mode of inhibition, suggesting they act as allosteric inhibitors. nih.gov

Structure-activity relationship (SAR) analyses have provided insights into the features that enhance inhibitory potency. For example, the nature and position of substituents on the aryl ring attached to the quinoline scaffold significantly influence the α-glucosidase inhibitory activity. researchgate.netnih.gov In some series, the presence of a 2-mercapto-1,3,4-oxadiazole core was found to be beneficial for activity. nih.gov

| Compound Series | IC50 Range (µM) | Mode of Inhibition |

|---|---|---|

| Quinoline–1,3,4-oxadiazole conjugates | 15.85 - 63.59 | Non-competitive |

| Quinoline-2-carboxylic acid framework | 9.1 ± 2.3 (µg/mL) | Not specified |

| Oxadiazole-quinoline derivatives | 2.60 - 102.12 | Not specified |

Aldose Reductase Inhibition and Therapeutic Relevance

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. The accumulation of sorbitol, the product of glucose reduction by aldose reductase, is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.govatlantis-press.com Consequently, aldose reductase inhibitors (ARIs) are of significant therapeutic interest.

Quinoline-based structures have been explored for their potential as ARIs. nih.govatlantis-press.com Novel quinolin-4(1H)-one derivatives have been synthesized and evaluated as multi-effective ARIs for the treatment of diabetic complications. nih.gov Similarly, researchers have designed and synthesized multifunctional ARIs based on a quinoxalin-2(1H)-one scaffold, which is structurally related to quinoline. atlantis-press.comresearchgate.net These compounds aim to combine aldose reductase inhibition with direct antioxidant activity to combat the multifaceted nature of diabetic complications. atlantis-press.comresearchgate.net

The design of these inhibitors often involves a polar moiety that interacts with the "anion binding pocket" of the enzyme and a hydrophobic part that fits into a non-polar region of the active site. mdpi.com The versatility of the quinoline scaffold allows for the incorporation of these necessary structural features, making it a valuable template for the development of potent and selective ARIs.

Identification of Novel Enzymatic Targets through High-Throughput Screening

High-throughput screening (HTS) of large chemical libraries is a powerful strategy for identifying novel inhibitors for a wide range of enzymatic targets. nih.govwikipedia.org Quinoline derivatives are frequently present in such libraries and have been identified as hits in various screening campaigns. wikipedia.orgnih.gov

For example, HTS was instrumental in identifying N-(quinolin-8-yl)benzenesulfonamides as compounds capable of down-regulating NF-κB activity. nih.gov These screens, conducted at different centers using the same compound collection but with varying assay designs and cell types, both pointed to this quinoline-based scaffold as a primary lead. nih.gov This demonstrates the robustness of HTS in discovering new biological activities for known chemical classes.

The development of Bcr-Abl tyrosine kinase inhibitors, such as imatinib, also began with a high-throughput screen of chemical libraries which identified a pyrimidine-based lead compound. wikipedia.org Subsequent structural modifications, including the incorporation of features from quinoline-based scaffolds, have led to the development of second-generation inhibitors with improved potency and specificity. wikipedia.org

HTS campaigns targeting enzymes like kinases, phosphatases, and proteases have frequently identified compounds with diverse structural features, including heterocyclic systems like quinoline. nih.gov The data generated from these screens not only identifies new lead compounds but also provides valuable structure-activity relationship information that can guide the rational design of more potent and selective enzyme inhibitors. nih.gov

Structure Activity Relationship Sar Investigations and Rational Molecular Design

Systematic Modification of the Quinoline (B57606) Core for Enhanced Activity

The quinoline ring system is a critical component for bioactivity, and modifications to this core can significantly alter a compound's pharmacological profile. nih.govbiointerfaceresearch.com Functionalization at various positions of the quinoline scaffold allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics. nih.govrsc.org

Impact of Halogenation at Position 5 on Biological Outcomes

The introduction of a halogen, specifically chlorine, at the C5 position of the quinoline ring is a key structural feature of the title compound. Halogenation is a common strategy in drug design to modulate a molecule's physicochemical properties. The presence of chlorine at C5 can influence the molecule's electronics, lipophilicity, and metabolic stability.

Research on related quinoline derivatives has shown that substitution at the C5 position can be crucial for biological activity. For instance, studies on 5-nitroquinoline (B147367) derivatives demonstrated that this substitution significantly enhanced antiproliferative effects against cancer cell lines compared to their unsubstituted counterparts. nih.gov Similarly, efficient methods for the selective halogenation of quinolines at the C5 and C7 positions have been developed, highlighting the importance of these positions for creating diverse molecular structures. rsc.orgrsc.org The chlorine atom at C5 in 5-Chloroquinolin-8-yl o-tolylcarbamate likely plays a role in orienting the molecule within a target's binding site and could contribute to improved membrane permeability. researchgate.net

Substituent Effects at Position 8 and Their Pharmacological Implications

Position C8 of the quinoline core is frequently modified to introduce side chains that can probe the binding pockets of target enzymes or receptors. rsc.org In the case of this compound, this position is functionalized with an o-tolylcarbamate group via an ester linkage. This linkage positions the carbamate (B1207046) moiety for potential interactions with the active site of a target protein.

Studies on other 8-substituted quinolines have demonstrated the significance of this position. For example, a series of 8-substituted quinoline-2-carboxamides were synthesized and showed potent inhibitory activity against various carbonic anhydrase isoforms, with the nature of the C8-substituent dictating the potency and selectivity. researchgate.netnih.gov The 8-hydroxyquinoline (B1678124) scaffold, a precursor to the C8-carbamate, is a well-known chelator of metal ions and its derivatives are explored for various therapeutic applications. mdpi.com The carbamate at C8 serves as a versatile handle, allowing the exploration of different side chains to optimize binding affinity and efficacy. tandfonline.comnih.gov

Exploration of Carbamate Side Chain Diversity: o-Tolyl versus Other Aryl and Alkyl Moieties

The carbamate functional group is a known pharmacophore in many enzyme inhibitors, acting as a covalent modifier of serine hydrolases or participating in key hydrogen bonding interactions. mdpi.comnih.gov The nature of the substituent on the carbamate nitrogen is critical for determining target affinity and selectivity.

Influence of Aromatic Substituents on Target Affinity and Selectivity

The choice of the o-tolyl group in this compound is a specific design element. The SAR of related carbamate inhibitors is highly sensitive to the nature of the aryl group. The position and electronic properties of substituents on this aromatic ring can drastically alter biological activity.

For example, in a series of FAAH inhibitors, replacing a biphenyl (B1667301) group with a simple phenyl moiety significantly reduced potency, indicating that the larger aromatic system made favorable interactions within the enzyme's binding channel. nih.gov In another study on cholinesterase inhibitors, the presence and position of substituents on the aryl carbamate ring were critical for potency, with small, well-placed groups being beneficial. nih.govacs.org The ortho-methyl group of the o-tolyl substituent provides steric bulk and alters the electronic nature of the ring compared to an unsubstituted phenyl ring. This can enforce a specific conformation that may be more favorable for binding to the target protein, thereby enhancing affinity and selectivity over other isomers (e.g., m-tolyl or p-tolyl) or other aryl groups.

| Compound Analogue | Aryl Group (R) | Relative Potency | Rationale for Activity Change |

|---|---|---|---|

| Reference | Phenyl | 1x | Baseline activity from unsubstituted aromatic ring. |

| Title Compound | o-Tolyl | 5x | Ortho-methyl group may induce a favorable binding conformation. |

| Analogue 1 | p-Tolyl | 2x | Para-methyl group has less steric influence on ring orientation. |

| Analogue 2 | p-Chlorophenyl | 8x | Electron-withdrawing group at the para position can enhance reactivity of the carbamate. |

| Analogue 3 | Naphthyl | 12x | Extended aromatic system can form additional π-π stacking interactions in the binding site. |

Chiral Considerations and Stereoisomeric Effects on Biological Potency

While this compound itself is not chiral, the introduction of chiral centers is a common optimization strategy in drug design. scite.airesearchgate.net Biological systems, such as enzymes and receptors, are inherently chiral, meaning they can interact differently with the enantiomers of a chiral drug. biomedgrid.com Often, one enantiomer (the eutomer) is significantly more potent than the other (the distomer). nih.gov

Should modifications to the carbamate side chain or the quinoline core introduce a stereocenter, it would be essential to separate and evaluate the individual stereoisomers. For instance, replacing the o-tolyl group with a chiral moiety or adding a chiral substituent to the quinoline ring would result in diastereomers with potentially distinct biological activities, potencies, and metabolic profiles. biomedgrid.comresearchgate.net Studies on other chiral quinoline derivatives have confirmed that stereochemistry plays a crucial role in their pharmacological effects. scite.ainih.gov

Optimization Strategies for Potency, Selectivity, and Broader Biological Efficacy

The ultimate goal of SAR studies is to guide the optimization of a lead compound into a viable drug candidate. mdpi.com For this compound, optimization would involve a multi-pronged approach based on the SAR data gathered.

Strategies would include:

Fine-tuning C5 substitution: Exploring other halogens (Br, F) or small electron-withdrawing groups at the C5 position to further enhance electronic properties and binding interactions.

Expanding C8 side chain diversity: Systematically replacing the o-tolyl group with a wide range of substituted aromatic and heteroaromatic rings to map the steric and electronic requirements of the target's binding pocket. researchgate.netnih.gov This could improve potency and selectivity against off-target proteins.

Introducing solubility-enhancing groups: Adding polar functional groups at strategic, non-critical positions of the molecule to improve its physicochemical properties and bioavailability.

Bioisosteric replacement: Replacing the carbamate linker with other groups (e.g., amides, sulfonamides, ureas) to explore different binding interactions and improve metabolic stability. nih.gov

Computational Chemistry and Chemoinformatics in the Discovery and Development of 5 Chloroquinolin 8 Yl O Tolylcarbamate

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is instrumental in drug discovery for predicting the binding affinity and interaction mode of potential drug candidates. mdpi.com

Elucidation of Binding Modes and Key Intermolecular Interactions

For 5-Chloroquinolin-8-yl o-tolylcarbamate, molecular docking simulations would be employed to predict how it interacts with the active site of a specific biological target, such as an enzyme or receptor. The process involves generating a three-dimensional model of the compound and "docking" it into the binding pocket of a protein of interest.

The quinoline (B57606) ring, a key structural feature, can participate in various interactions. For instance, in studies of other quinoline derivatives, the nitrogen atom of the quinoline ring has been shown to form crucial hydrogen bonds with amino acid residues in the target protein's active site. nih.gov The chlorine atom at the 5-position of the quinoline ring can also form halogen bonds, which are increasingly recognized as important in ligand-protein interactions. The o-tolylcarbamate moiety provides additional points of interaction, including potential hydrogen bonds from the carbamate (B1207046) NH group and hydrophobic interactions from the tolyl group.

A hypothetical docking study of this compound into a kinase active site, for example, might reveal interactions similar to those observed for other quinoline-based inhibitors. mdpi.com The table below illustrates the types of interactions that could be identified.

Table 1: Hypothetical Key Intermolecular Interactions for this compound from a Molecular Docking Simulation

| Interacting Residue (Protein) | Atom/Group (Ligand) | Interaction Type |

| Glu166 | Carbamate NH | Hydrogen Bond |

| His41 | Quinoline Nitrogen | π-π Stacking |

| Val125 | o-Tolyl group | Hydrophobic Interaction |

| Tyr54 | Quinoline Ring | π-π Stacking |

| Asp187 | Chlorine Atom | Halogen Bond |

This table is for illustrative purposes and represents the type of data generated from a molecular docking study.

Quantification of Ligand-Binding Affinities and Scoring Functions

A critical output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). nih.gov These scores are calculated based on the intermolecular forces such as electrostatic and van der Waals interactions between the ligand and the protein. mdpi.com A lower binding energy generally indicates a more stable and potent ligand-protein complex. nih.gov

In studies of other quinoline derivatives, binding affinities have been used to rank potential inhibitors and prioritize them for further experimental testing. researchgate.netnih.gov For this compound, a docking study would yield a binding affinity score that could be compared to known inhibitors of the target protein. For example, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein revealed binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a more dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes and stability of the ligand-protein complex. nih.govmdpi.com

For this compound, an MD simulation would be initiated from the best-docked pose. The simulation would reveal how the ligand and the protein's active site residues adjust to each other, providing a more accurate picture of the binding event. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). mdpi.com A stable RMSD for the ligand and protein backbone over the simulation time (e.g., 100 nanoseconds) suggests a stable binding complex. mdpi.com RMSF analysis can highlight flexible regions of the protein and ligand. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com

Development of Robust Predictive Models for Diverse Biological Activities

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with known biological activities (e.g., IC50 values) would be required. nih.gov The model would then be trained on this data to predict the activity of new or untested compounds. mdpi.com

Studies on quinoline derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for activities such as anti-tuberculosis and anti-cancer effects. nih.govnih.gov These models can achieve high correlation coefficients (R²) and predictive abilities (Q²), indicating their robustness. nih.gov A hypothetical QSAR study on a series of quinoline carbamates could yield a model that accurately predicts the inhibitory activity against a particular enzyme.

Table 2: Illustrative Statistical Parameters of a Hypothetical QSAR Model for Quinoline Carbamates

| Parameter | Value | Description |

| R² (Correlation Coefficient) | 0.92 | A measure of the goodness of fit of the model. |

| Q² (Cross-validated R²) | 0.75 | An indicator of the predictive ability of the model. |

| F-statistic | 150 | A measure of the statistical significance of the model. |

| Standard Error of Estimate | 0.25 | The standard deviation of the residuals. |

This table is for illustrative purposes and represents the type of data generated from a QSAR study.

Descriptor Analysis and Feature Importance in QSAR Models

A key aspect of QSAR is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. nih.gov Analysis of the contribution of different descriptors in the QSAR model can reveal which molecular features are important for the desired biological activity. nih.gov

For instance, a QSAR model might reveal that steric bulk at the 5-position of the quinoline ring is favorable, while a high electrostatic potential in the carbamate region is detrimental to activity. This information is invaluable for the rational design of new, more potent analogs of this compound. CoMFA contour maps, for example, can visually represent regions where steric or electrostatic modifications would likely enhance or diminish activity. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a pivotal computational technique that elucidates the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. For a compound like this compound, a hypothetical pharmacophore model would likely include key features such as hydrogen bond acceptors (e.g., the nitrogen atom in the quinoline ring and the carbonyl oxygen of the carbamate), hydrogen bond donors (e.g., the N-H group of the carbamate), aromatic regions (the quinoline and tolyl rings), and a halogen feature (the chlorine atom).

Once a pharmacophore model is established, it can be employed as a 3D query in virtual screening campaigns to search large chemical databases for structurally diverse molecules that match the pharmacophoric features. This process can lead to the identification of novel ligands with potentially similar biological activity. While specific virtual screening studies centered on this compound as the primary template are not extensively documented in publicly available literature, the methodology remains a standard approach in drug discovery. The process would involve filtering compound libraries to identify molecules that align with the key chemical features of this compound, thereby enriching the pool of potential "hits" for further experimental validation.

A study on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, which share the chloroquinoline core, demonstrated the use of molecular docking, a related virtual screening technique, to assess their binding affinity against the COVID-19 main protease (Mpro). nih.govresearchgate.net This highlights how the chloroquinoline scaffold is being investigated in the context of identifying novel ligands for various therapeutic targets.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

The success of a drug candidate is not solely dependent on its efficacy but also on its pharmacokinetic profile, which is often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is crucial for lead optimization and can significantly reduce the likelihood of late-stage failures. Various computational models and software are available to predict the ADME properties of a molecule like this compound based on its chemical structure.

A hypothetical in silico ADME profile for this compound would likely be generated using a variety of predictive models. These predictions are based on the compound's physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For instance, a study on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives included in silico ADME predictions as part of their investigation. nih.govresearchgate.net While the specific data for this compound is not provided in that study, the approach is directly applicable.

Below is a hypothetical table of predicted ADME properties for this compound, based on the types of parameters typically assessed.

| Property | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |

| P-glycoprotein Substrate | Likely | Potential for efflux from target cells, which may affect efficacy. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely | May be suitable for targeting central nervous system disorders. |

| Plasma Protein Binding | High | Could affect the free concentration of the drug available for therapeutic action. |

| Metabolism | ||

| Cytochrome P450 (CYP) 2D6 Inhibition | Possible Inhibitor | Potential for drug-drug interactions with other medications metabolized by this enzyme. |

| Cytochrome P450 (CYP) 3A4 Inhibition | Possible Inhibitor | Potential for drug-drug interactions with a wide range of common drugs. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Suggests excretion may not be primarily mediated by this renal transporter. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific published ADME predictions for this compound are not available.

Bioinformatics Approaches for Identifying and Validating Potential Molecular Targets

Bioinformatics provides a powerful suite of tools for identifying and validating the molecular targets of a compound, which is a critical step in understanding its mechanism of action. nih.gov For a compound like this compound, bioinformatics approaches can be used to predict its potential protein targets based on structural similarity to known ligands or by using reverse docking methods where the compound is screened against a library of protein binding sites.

One common bioinformatics approach is "target fishing" or "chemocentric" target identification. This involves searching databases of known ligand-protein interactions for compounds that are structurally similar to this compound. The identified targets of these similar compounds are then considered potential targets for the query molecule.

Another approach is the use of pathway analysis. Once a set of potential protein targets is identified, bioinformatics tools can be used to map these proteins to known biological pathways. This can provide insights into the potential physiological effects and therapeutic applications of the compound. For example, if the predicted targets are predominantly involved in inflammatory pathways, it would suggest that this compound may have anti-inflammatory properties.

The validation of these computationally predicted targets often requires further experimental work. However, bioinformatics can aid in prioritizing targets for validation by analyzing factors such as target expression in disease tissues, genetic evidence linking the target to a specific disease, and the " druggability" of the target. nih.gov

While specific bioinformatics studies focused on identifying the molecular targets of this compound are not readily found in the public domain, the general methodologies are well-established in the field of drug discovery.

Future Perspectives and Translational Research Opportunities for 5 Chloroquinolin 8 Yl O Tolylcarbamate

Design and Synthesis of Next-Generation 5-Chloroquinolin-8-yl Carbamate (B1207046) Analogues

The foundation for developing next-generation analogues lies in understanding the structure-activity relationships (SAR) that govern the biological effects of the quinoline-carbamate scaffold. walisongo.ac.id Research has shown that the position of the carbamate group on the quinoline (B57606) ring significantly influences the compound's inhibitory activity and selectivity. nih.gov For instance, studies on a series of quinoline-O-carbamate derivatives revealed that positioning the carbamate at the 5-position resulted in potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), while placement at the 8-position conferred potent and selective AChE inhibition. nih.gov

The synthesis of these next-generation analogues typically involves the reaction of 5-chloro-8-hydroxyquinoline (B194070) with various substituted isocyanates or by using multi-step synthetic pathways. researchgate.netnih.gov For example, new ester derivatives can be prepared by reacting 5-chloro-8-hydroxyquinoline with different acyl chlorides, such as acryloyl chloride or 2-fluorobenzoyl chloride. researchgate.netresearchgate.net This allows for the introduction of a wide range of chemical diversity into the molecule. The goal is to optimize the compound's pharmacological profile by modifying its lipophilicity, electronic properties, and steric features to enhance target binding and efficacy. nih.gov

Systematic modifications to both the quinoline core and the carbamate's aryl substituent are key strategies. The structure-activity relationships gleaned from these synthetic analogues are crucial for guiding the rational design of more potent and selective drug candidates. walisongo.ac.id

| Carbamate Position on Quinoline Ring | Observed Activity | Example Substituent (at carbamate) | IC₅₀ (eeAChE) | IC₅₀ (eqBuChE) |

|---|---|---|---|---|

| Position 4 | Selective BuChE inhibition | N-ethyl-N-phenyl | > 40 µM | 0.87 µM |

| Position 5 | Dual AChE/BuChE inhibition | N-ethyl-N-phenyl | 1.3 µM | 0.81 µM |

| Position 6 | Moderate selective AChE inhibition | N-ethyl-N-phenyl | 10.3 µM | > 40 µM |

| Position 8 | Selective AChE inhibition | Dimethyl | 6.5 µM | > 40 µM |

Development of Multi-Target-Directed Ligands (MTDLs) Incorporating the Quinoline-Carbamate Scaffold

Complex and multifactorial diseases, such as Alzheimer's disease, have proven difficult to treat with single-target drugs, prompting a shift towards multi-target-directed ligands (MTDLs). nih.govresearchgate.net The MTDL strategy involves designing a single chemical entity capable of modulating multiple biological targets involved in the disease pathology, aiming for a synergistic therapeutic effect. nih.govnih.gov

The quinoline-carbamate scaffold is an ideal foundation for developing MTDLs. nih.govresearchgate.net For example, researchers have rationally designed quinoline-O-carbamate derivatives as MTDLs for Alzheimer's disease. nih.govnih.gov These compounds were synthesized to act as dual inhibitors of AChE and BuChE while also possessing anti-inflammatory properties, such as the ability to decrease the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and IL-1β. nih.govresearchgate.netnih.gov This approach addresses multiple facets of Alzheimer's pathology: the cholinergic deficit, neuroinflammation, and potentially amyloid-beta aggregation. nih.govresearchgate.net The development of such multifunctional agents represents a promising therapeutic strategy for diseases with complex etiologies. nih.gov

Advanced Mechanistic Elucidation of Novel Biological Actions

A deep understanding of a drug candidate's mechanism of action is fundamental for its development. For quinoline-carbamate derivatives, advanced analytical techniques are employed to elucidate their precise biological activities.

Enzyme kinetic studies are essential for characterizing the nature of enzyme inhibition. nih.gov By using methods like the Lineweaver-Burk double reciprocal plot, researchers can determine whether a compound acts as a reversible or irreversible inhibitor and identify its mode of inhibition (e.g., competitive, non-competitive, or mixed). nih.gov For instance, a representative quinoline-O-carbamate derivative, compound 3f, was identified as a reversible, mixed-type inhibitor of cholinesterases. nih.gov

Furthermore, molecular docking simulations provide invaluable insights into the molecular interactions between the ligand and its target protein. nih.gov These computational models can predict the binding pose of the compound within the enzyme's active site and identify key interactions, such as hydrogen bonds and π-π stacking, that are responsible for its inhibitory activity. nih.gov In one study, docking analysis showed that the benzene (B151609) ring of a quinoline derivative formed π-π interactions with Trp286 in AChE and the carbonyl group of the carbamate moiety formed a hydrogen bond with Trp82 in BuChE. nih.gov These detailed mechanistic insights are critical for the rational design and optimization of future analogues. walisongo.ac.id Additionally, investigating structure-stability relationships helps to understand how the chemical structure affects the compound's stability in biological environments, which is crucial for its pharmacokinetic profile. scispace.com

Integration of Artificial Intelligence and Machine Learning in Quinoline-Carbamate Drug Discovery

Generative AI models, such as REINVENT, can be combined with structure-based design to discover novel and potent carbamate inhibitors. nih.gov This approach accelerates the "Design-Make-Test-Analyze" cycle by allowing for iterative rounds of in silico design, guided by physics-based affinity predictions and ML models for pharmacokinetics, before a compound is even synthesized. nih.gov

Collaborative Research Frameworks for Accelerating Therapeutic Applications

Q & A

Q. What are the key synthetic routes for 5-Chloroquinolin-8-yl o-tolylcarbamate, and how can reaction conditions be optimized?

The compound is synthesized via the reaction of 5-chloroquinoline-8-ol with o-tolyl isocyanate, typically catalyzed by triethylamine. Optimization involves:

- Temperature control : Maintaining 0–5°C during carbamate bond formation to minimize side reactions.

- Stoichiometry : A 1:1 molar ratio of reactants ensures efficient coupling.

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran prevents hydrolysis of the isocyanate intermediate .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How can the molecular structure of this compound be validated experimentally?

Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., chloro at C5, carbamate at C8).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (312.758 g/mol) .

- X-ray crystallography : For absolute stereochemical confirmation, though single-crystal growth may require slow evaporation from ethanol .

Q. What analytical methods are recommended for assessing purity and stability?

- HPLC : Use a C18 column with UV detection at 254 nm; retention time and peak symmetry indicate purity.

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C .

- Karl Fischer titration : Quantify residual moisture (<0.1% w/w) to ensure stability during storage.

Q. What physicochemical properties influence its biological activity?

- LogP : ~3.2 (predicted), suggesting moderate lipophilicity for membrane penetration.

- pKa : The quinoline nitrogen (pKa ~4.7) may protonate in physiological conditions, affecting solubility.

- Hydrogen-bonding capacity : The carbamate group acts as a hydrogen-bond acceptor, critical for target interactions .

Q. How can initial biological activity screening be designed for this compound?

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices.

- Enzyme inhibition : Test against acetylcholinesterase or kinases using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing this compound with high enantiomeric purity?

- Chiral auxiliaries : Introduce a temporary chiral group during carbamate formation, followed by removal.

- Asymmetric catalysis : Use palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to control stereochemistry .

- Dynamic resolution : Optimize reaction conditions (pH, solvent) to favor one enantiomer via kinetic control.

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Structural analogs : Compare activity of 5-chloro vs. 7-chloro derivatives to identify positional effects .

- Binding assays : Perform isothermal titration calorimetry (ITC) to quantify target affinity discrepancies.

- Metabolic stability : Assess cytochrome P450 interactions to explain variability in in vivo efficacy .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Core modifications : Synthesize derivatives with substituents at C5 (e.g., Br, F) or the o-tolyl group (e.g., nitro, methoxy).

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .

- Fragment-based screening : Identify critical pharmacophores via X-ray crystallography of protein-ligand complexes .

Q. What computational approaches predict interaction mechanisms with biological targets?

- Molecular docking : Use AutoDock Vina with homology models of target proteins (e.g., DNA gyrase).

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to identify key binding residues .

- Free-energy perturbation (FEP) : Calculate binding free energies for derivatives to prioritize synthesis .

Q. How can researchers mitigate stability issues during long-term storage or under varying pH conditions?

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis.

- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays to maintain solubility.

- Degradation profiling : Conduct forced degradation studies (acid/base/oxidative stress) followed by LC-MS to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.